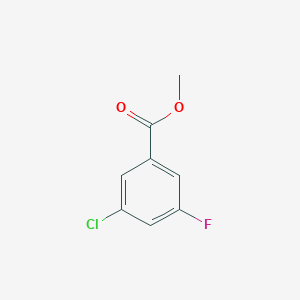
Sodium pyruvate-1-13C
Overview
Description
Sodium pyruvate-1-13C is a stable isotope-labeled compound where the carbon-1 position of pyruvate is enriched with the carbon-13 isotope. This compound is widely used in metabolic studies, particularly in magnetic resonance spectroscopy and imaging, due to its ability to provide detailed insights into cellular metabolism .
Mechanism of Action
Target of Action
Sodium pyruvate-1-13C primarily targets the cellular metabolism . It is used in sensitivity gains that allow disease tracking and interrogation of cellular metabolism by magnetic resonance .
Mode of Action
The compound interacts with its targets by enabling real-time detection of metabolism through magnetic resonance spectroscopic imaging (MRSI) . This interaction allows for the tracking and interrogation of cellular metabolism, providing valuable insights into the metabolic state of the cells.
Biochemical Pathways
This compound affects the amino acids and short-chain fatty acid metabolism pathways . It is used as a precursor in estimating many volatile organic compounds for use in studying terrestrial biosphere . The compound’s involvement in these pathways can lead to changes in the metabolic state of the cells, which can be detected and studied using magnetic resonance spectroscopic imaging .
Pharmacokinetics
It is known that the compound is administered intravenously . This method of administration allows for the compound to be rapidly distributed throughout the body, making it available for cellular metabolism. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The primary result of this compound’s action is the real-time detection of metabolism by magnetic resonance spectroscopic imaging . This allows for the tracking and interrogation of cellular metabolism, providing valuable insights into the metabolic state of the cells.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the compound is stored at a temperature of 2-8°C , suggesting that temperature could be a factor in its stability
Biochemical Analysis
Biochemical Properties
Sodium Pyruvate-1-13C plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in the body, this compound provides energy to cells through its conversion to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle . This process involves various enzymes and cofactors, highlighting the compound’s integral role in cellular biochemistry.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, in adipocytes, this compound promotes increased uptake of insulin-mediated glucose .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression . The conversion of this compound to acetyl-CoA, which enters the TCA cycle, is a prime example of its molecular mechanism .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that this compound can increase systemic oxygen consumption post-cardiac arrest . This indicates the compound’s stability and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a rat model of lung inflammation and fibrosis, treatment with two doses of this compound significantly reduced lung inflammation and fibrosis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It serves as an intermediate in sugar metabolism, is converted into acetyl coenzyme A, and enters the trichloroacetic acid cycle . It also plays a role in amino acid metabolism and initiates the Kreb’s cycle .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Intravenous administration of hyperpolarized this compound enables real-time detection of metabolism by magnetic resonance spectroscopic imaging (MRSI) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium pyruvate-1-13C typically involves the carboxylation of labeled acetaldehyde with carbon dioxide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to form this compound. The reaction conditions are carefully controlled to ensure high isotopic purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired isotopic enrichment. The final product is often subjected to rigorous quality control to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions: Sodium pyruvate-1-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetate and carbon dioxide.
Reduction: It can be reduced to form lactate.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols are commonly used.
Major Products:
Oxidation: Acetate and carbon dioxide.
Reduction: Lactate.
Substitution: Various pyruvate derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium pyruvate-1-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to investigate biochemical pathways.
Biology: Employed in studies of cellular respiration and energy production.
Medicine: Utilized in magnetic resonance imaging to visualize metabolic processes in real-time.
Industry: Applied in the production of labeled compounds for research and diagnostic purposes
Comparison with Similar Compounds
- Sodium pyruvate-2-13C
- Sodium pyruvate-3-13C
- Pyruvic acid-1-13C
- L-Lactic acid-13C3
Comparison: Sodium pyruvate-1-13C is unique due to its specific labeling at the carbon-1 position, which provides distinct advantages in metabolic studies. Compared to other labeled pyruvate compounds, it offers higher sensitivity and specificity in tracking metabolic pathways .
Properties
IUPAC Name |
sodium;2-oxo(113C)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i3+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEPDZWVDSPTHF-FJUFCODESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[13C](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635577 | |
| Record name | Sodium 2-oxo(1-~13~C)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87976-71-4 | |
| Record name | Sodium 2-oxo(1-~13~C)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


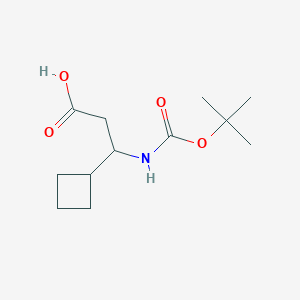
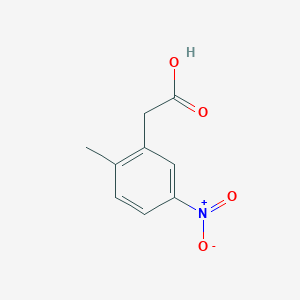

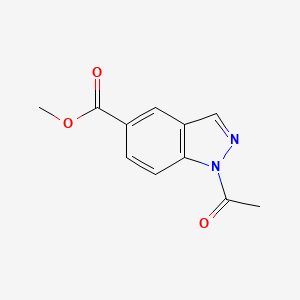
![Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro-](/img/structure/B1603825.png)
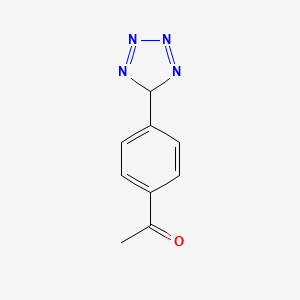
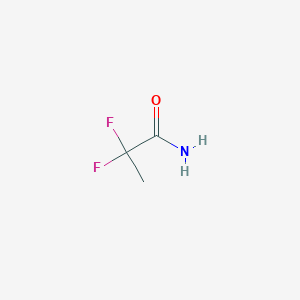

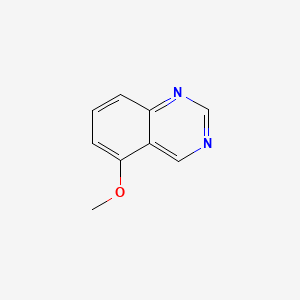

![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B1603832.png)
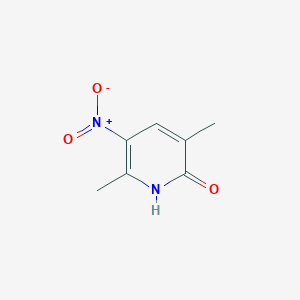
![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol](/img/structure/B1603835.png)
